molecular formula CaH2O5S B8644785 Calcium Sulfate Hydrate

Calcium Sulfate Hydrate

Cat. No. B8644785
M. Wt: 154.16 g/mol
InChI Key: ZHZFKLKREFECML-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04160657

Procedure details

In the meantime, the other portion of the clarified monocalcium phosphate/phosphoric acid solution from intermediate storage 19 is passed by line 30 to crystallizer 31 and reacted with at least a stoichiometric amount of sulfuric acid from line 32. The sulfuric acid reacts with the MCP/H3PO4 solution to produce phosphoric acid and calcium sulfate hydrate and this slurry is passed by line 33 to thickener 34 wherein concentration of the slurry is achieved and the underflow slurry is then passed by line 35 to filter 36. The solid calcium sulfate hydrate in substantially pure form is recovered by line 37.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[P:1]([OH:5])([O-:4])([O-:3])=[O:2].[Ca+2:6].P(=O)(O)(O)[OH:8].[S:12](=[O:16])(=[O:15])([OH:14])[OH:13].OP(O)(O)=O>>[P:1](=[O:2])([OH:5])([OH:4])[OH:3].[OH2:8].[S:12]([O-:16])([O-:15])(=[O:14])=[O:13].[Ca+2:6] |f:0.1.2,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])O.[Ca+2].P(O)(O)(O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(=O)(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
P(O)(O)(O)=O
Name
Type
product
Smiles
O.S(=O)(=O)([O-])[O-].[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.